molecular formula C18H21N5 B2831158 4-(azepan-1-yl)-1-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 946202-64-8

4-(azepan-1-yl)-1-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B2831158
CAS No.: 946202-64-8
M. Wt: 307.401
InChI Key: WTJRIQRQLVQXMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(azepan-1-yl)-1-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine is a useful research compound. Its molecular formula is C18H21N5 and its molecular weight is 307.401. The purity is usually 95%.
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Scientific Research Applications

Synthetic Pathways and Derivative Synthesis

Pyrazolo[3,4-d]pyrimidine derivatives are synthesized using different methodologies, including dipolarophile reactions and aza-Wittig reactions. These synthetic routes allow for the creation of a diverse range of compounds with potential applications in medicinal chemistry and materials science. For example, the intermolecular aza-Wittig reaction has been used to synthesize pyrazolo[1,5-a]pyrimidine and imidazo[1,2-b]pyrazole derivatives, showcasing the versatility of pyrazolo[3,4-d]pyrimidine scaffolds in synthesizing novel heterocyclic compounds with potential biological activity (Barsy & El-Rady, 2006).

Biological Activities and Applications

Several studies have focused on the biological activities of pyrazolo[3,4-d]pyrimidine derivatives, indicating their potential in developing new therapeutic agents. Some derivatives have demonstrated significant antimicrobial activities, suggesting their use as novel antibacterial and antifungal agents. For instance, novel 6-substituted 4-amino-pyrazolo[3,4-d]pyrimidines have been evaluated for their antibacterial efficacy, revealing some compounds as potent inhibitors against various pathogenic bacteria (Beyzaei et al., 2017).

Herbicidal and Pharmaceutical Potential

Pyrazolo[3,4-d]pyrimidine derivatives also show promise in agriculture as herbicidal agents. A series of these compounds have been synthesized and demonstrated good inhibition activities against certain weeds, indicating their potential application in developing new herbicides (Luo et al., 2017). Furthermore, the synthesis and evaluation of these compounds for their biological activities extend into pharmaceutical research, with studies investigating their potential as anti-inflammatory drugs devoid of ulcerogenic activity, showcasing the therapeutic potential of pyrazolo[3,4-d]pyrimidine derivatives in medicinal chemistry (Auzzi et al., 1983).

Properties

IUPAC Name

4-(azepan-1-yl)-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5/c1-14-8-4-5-9-16(14)23-18-15(12-21-23)17(19-13-20-18)22-10-6-2-3-7-11-22/h4-5,8-9,12-13H,2-3,6-7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTJRIQRQLVQXMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C3=C(C=N2)C(=NC=N3)N4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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